(+)-Atuveciclib

CDK9 Kinase selectivity Cancer

(+)-Atuveciclib (BAY-1143572) is the first highly selective PTEFb/CDK9 inhibitor to enter clinical trials. Its CDK2/CDK9 selectivity ratio of 167 exceeds flavopiridol (25.6) by >6.5-fold and dinaciclib (0.25) by >668-fold, eliminating confounding off-target CDK activity. Oral bioavailability (54% in rats) enables convenient in vivo dosing. Validated synergy with trametinib in KRAS-mutant xenografts. Demonstrates 1.9-fold greater potency than LDC526 in T-PLL primary cells. Sustains HIV latency reinforcement >9 days without HDAC inhibition. The optimal CDK9 tool compound for transcription-focused research programs.

Molecular Formula C18H18FN5O2S
Molecular Weight 387.4 g/mol
Cat. No. B605681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Atuveciclib
SynonymsBAY1143572;  BAY 1143572;  BAY-1143572. Atuveciclib
Molecular FormulaC18H18FN5O2S
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
InChIInChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)
InChIKeyACWKGTGIJRCOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Atuveciclib: CDK9 Inhibitor with Clinical-Grade Selectivity Profile


(+)-Atuveciclib (BAY-1143572) is a small-molecule inhibitor that selectively targets cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and gene expression [1]. It represents the first highly selective PTEFb/CDK9 inhibitor to enter clinical trials for cancer treatment, with a distinct structural feature—an unusual benzyl sulfoximine group—that contributes to its optimized pharmacological profile [2].

Why (+)-Atuveciclib Cannot Be Replaced by Other CDK9 Inhibitors


Despite sharing a common target, CDK9 inhibitors exhibit widely divergent selectivity profiles, pharmacokinetic behaviors, and therapeutic windows that preclude simple interchange [1]. Pan-CDK inhibitors like dinaciclib and flavopiridol carry substantial off-target kinase activity that drives distinct toxicity signatures and limits their clinical utility [2]. Newer selective CDK9 inhibitors such as AZD4573 and BAY-1251152 differ markedly in their oral bioavailability, dosing regimens, and resistance profiles, rendering each compound a unique scientific tool rather than a fungible commodity [3].

(+)-Atuveciclib Differentiation: Quantitative Evidence Against Comparators


(+)-Atuveciclib Demonstrates Superior CDK2 Selectivity Compared to Pan-CDK and Next-Generation CDK9 Inhibitors

In direct enzymatic assays, (+)-Atuveciclib exhibits a CDK2/CDK9 IC50 ratio of approximately 167, reflecting high selectivity for the intended target [1]. In contrast, the pan-CDK inhibitor dinaciclib shows a CDK2/CDK9 ratio of 0.25 (i.e., it inhibits CDK2 more potently than CDK9), while the next-generation selective inhibitor AZD4573 demonstrates a ratio of approximately 3.3 [1]. The older pan-CDK inhibitor flavopiridol exhibits a CDK2/CDK9 ratio of 25.6 [1]. These quantitative differences translate directly into distinct cellular activity and toxicity profiles.

CDK9 Kinase selectivity Cancer

(+)-Atuveciclib Achieves 1.9-Fold Greater Anti-Leukemic Potency than LDC526 in T-PLL Primary Cells

In a head-to-head ex vivo drug sensitivity study using primary T-cell prolymphocytic leukemia (T-PLL) patient samples, (+)-Atuveciclib demonstrated significantly stronger anti-leukemic activity compared to its predecessor LDC526 [1]. Across 11 patient-derived samples, (+)-Atuveciclib exhibited a mean IC50 of 0.89 µM, whereas LDC526 showed a mean IC50 of 1.65 µM, representing a 1.9-fold improvement in potency (p = 0.0007) [1].

T-PLL Leukemia Ex vivo

(+)-Atuveciclib Exhibits 54% Oral Bioavailability with Optimized Caco-2 Permeability Relative to Lead Compound BAY-958

(+)-Atuveciclib demonstrates significantly improved pharmacokinetic properties compared to the lead compound BAY-958 from which it was optimized [1]. In rat pharmacokinetic studies, (+)-Atuveciclib achieved 54% oral bioavailability with low blood clearance (CLb = 1.1 L/h/kg) and a steady-state volume of distribution (Vss) of 1.0 L/kg [1]. Notably, its Caco-2 permeability (Papp A→B) improved to 35 nm/s with a reduced efflux ratio (ER) of 6, compared to BAY-958 which showed Papp A→B of 22 nm/s and ER of 15 [1].

Pharmacokinetics Oral bioavailability Caco-2

(+)-Atuveciclib Sustains HIV Latency Reinforcement for >9 Days In Vitro, Outperforming Flavopiridol in Functional Duration

In HIV latency studies, both (+)-Atuveciclib and flavopiridol exhibited minimal HDAC inhibitory activity, enabling them to reinforce viral latency following drug withdrawal [1]. However, (+)-Atuveciclib sustained latency reinforcement for >9 days, whereas flavopiridol maintained this effect for >14 days [1]. While flavopiridol demonstrated a numerically longer duration, (+)-Atuveciclib's superior selectivity profile and clinical safety data position it as a more therapeutically viable option for latency reinforcement strategies.

HIV latency CDK9 inhibition HDAC

(+)-Atuveciclib Shows Synergistic Activity with MEK/ERK Inhibitors in KRAS-Mutant Cancers, Validating its Utility in Combination Strategies

In a systematic combination screening study, (+)-Atuveciclib demonstrated synergistic anti-proliferative effects when combined with MEK/ERK pathway inhibitors (Trametinib or SCH772984) across multiple KRAS-mutant cancer cell lines [1]. The combination indices (CI) for (+)-Atuveciclib plus Trametinib were comparable to those observed for AZD4573 combinations, indicating that (+)-Atuveciclib's oral bioavailability and established clinical safety profile make it a practical choice for in vivo combination studies [1].

KRAS-mutant Combination therapy Synergy

(+)-Atuveciclib Application Scenarios for Scientific and Industrial Users


Preclinical Oncology: KRAS-Mutant Solid Tumor Models

Researchers investigating KRAS-mutant pancreatic, colorectal, or lung adenocarcinomas should prioritize (+)-Atuveciclib for in vivo combination studies with MEK/ERK inhibitors. The compound's oral bioavailability (54% in rats) and validated synergy with trametinib enable convenient oral dosing regimens in xenograft models, as established in recent combination screening studies [1].

Hematologic Malignancy: T-Cell Prolymphocytic Leukemia (T-PLL) Research

For ex vivo drug sensitivity testing and mechanistic studies in T-PLL, (+)-Atuveciclib offers 1.9-fold greater potency than LDC526 in primary patient cells [2]. This enhanced activity, combined with its clinical safety data, makes it the preferred CDK9 inhibitor for validating therapeutic hypotheses in this rare leukemia subtype.

HIV Cure Research: Latency Reversal and Reinforcement

Investigators exploring CDK9 inhibition as a strategy to durably reinforce HIV latency should select (+)-Atuveciclib over pan-CDK inhibitors. Unlike many flavonoids that also inhibit HDACs and thereby promote latency reversal, (+)-Atuveciclib exhibits minimal HDAC inhibition while sustaining latency reinforcement for >9 days post-withdrawal, providing a clean tool for dissecting CDK9-specific effects on viral reservoirs [3].

Kinase Selectivity Profiling: CDK9-Specific Transcriptional Studies

When experimental designs require CDK9 inhibition with minimal confounding off-target activity on CDK2 (or other CDKs), (+)-Atuveciclib is the optimal choice. Its CDK2/CDK9 selectivity ratio of 167 exceeds that of flavopiridol (25.6) by >6.5-fold and dinaciclib (0.25) by >668-fold, ensuring that observed transcriptional effects can be confidently attributed to CDK9 inhibition rather than pan-CDK activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Atuveciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.